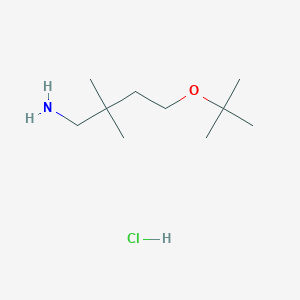
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
描述
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a tert-butoxy group attached to a 2,2-dimethylbutan-1-amine structure, which can influence its reactivity and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2-dimethylbutan-1-amine as the starting material.
Reaction Steps: The tert-butoxy group can be introduced through a reaction with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the amine group to a corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various alkyl halides or alcohols.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and protecting groups. Biology: It can be employed in the study of enzyme inhibition and as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
4-(Tert-butoxystyrene): Similar in having a tert-butoxy group but differs in the aromatic structure.
4-(Tert-butoxybenzaldehyde): Contains a tert-butoxy group attached to a benzaldehyde structure.
Other tert-butoxy amines: Various amines with tert-butoxy groups attached to different carbon chains.
属性
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-9(2,3)12-7-6-10(4,5)8-11;/h6-8,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHTWSNJGBZWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















